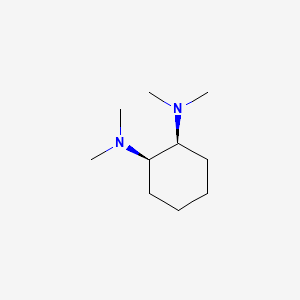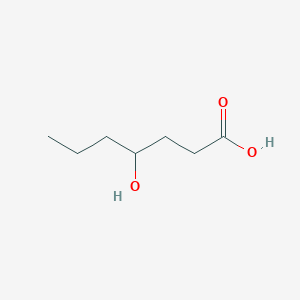
4-Hydroxyheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyheptanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It has a molecular formula of C7H14O3 and is characterized by a seven-carbon chain with a hydroxyl group attached to the fourth carbon and a carboxyl group at the end of the chain . This compound is relatively hydrophobic and practically insoluble in water .
Preparation Methods
4-Hydroxyheptanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 4-hydroxyheptanal using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the hydrolysis of 4-hydroxyheptanoate esters under acidic or basic conditions . Industrial production methods often utilize biocatalytic processes involving recombinant strains of bacteria such as Pseudomonas putida, which can convert suitable precursors into this compound .
Chemical Reactions Analysis
4-Hydroxyheptanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxoheptanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-hydroxyheptanol.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid catalysts for esterification. Major products formed from these reactions include 4-oxoheptanoic acid, 4-hydroxyheptanol, and various esters .
Scientific Research Applications
4-Hydroxyheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxyheptanoic acid involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes such as hydroxylases and dehydrogenases, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, making it a valuable compound for studying metabolic functions .
Comparison with Similar Compounds
4-Hydroxyheptanoic acid can be compared with other similar compounds such as 4-hydroxyhexanoic acid and 4-hydroxyoctanoic acid. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its specific reactivity and hydrophobicity, make it distinct from its analogs .
Similar compounds include:
- 4-Hydroxyhexanoic acid
- 4-Hydroxyoctanoic acid
- 4-Hydroxybutanoic acid
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
4-hydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O3/c1-2-3-6(8)4-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
MYCCAWPBMVOJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


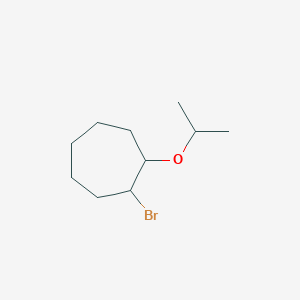
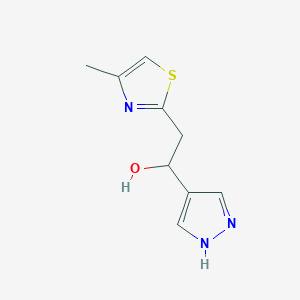
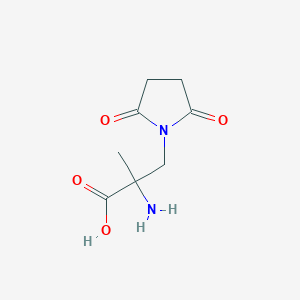
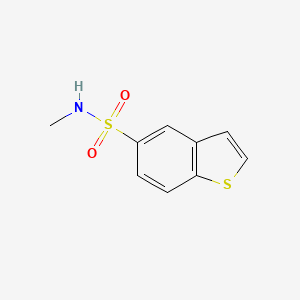
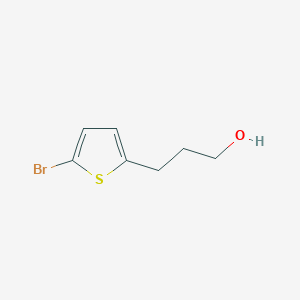
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)
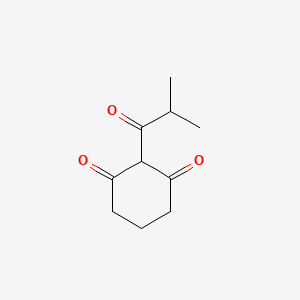
![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
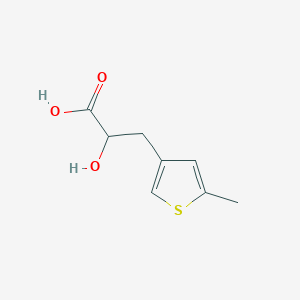
![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)
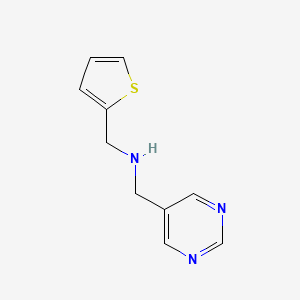
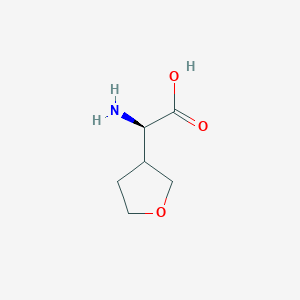
![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)
